2,3-Difluorocinnamic acid 2,3-Difluorocinnamic acid
Brand Name: Vulcanchem
CAS No.: 236746-13-7
VCID: VC20843107
InChI: InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
SMILES: C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Molecular Formula: C9H6F2O2
Molecular Weight: 184.14 g/mol

2,3-Difluorocinnamic acid

CAS No.: 236746-13-7

Cat. No.: VC20843107

Molecular Formula: C9H6F2O2

Molecular Weight: 184.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluorocinnamic acid - 236746-13-7

Specification

CAS No. 236746-13-7
Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
IUPAC Name (E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Standard InChI Key NVQHKPLMLCHFSU-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
SMILES C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Canonical SMILES C1=CC(=C(C(=C1)F)F)C=CC(=O)O

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

2,3-Difluorocinnamic acid features a phenyl ring with fluorine substitutions at positions 2 and 3, connected to an acrylic acid moiety. The compound has the molecular formula C9H6F2O2 and a molecular weight of 184.142 g/mol . The presence of the trans (E) configuration at the carbon-carbon double bond is a notable structural feature, as indicated in its InChI representation: InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ .

Physical and Chemical Properties

The detailed physical and chemical properties of 2,3-Difluorocinnamic acid are presented in the following table:

PropertyValueSource
CAS Number207981-48-4; 236746-13-7
Molecular FormulaC9H6F2O2
Molecular Weight184.142 g/mol
Melting Point200-202°C
Boiling Point281.3°C at 760 mmHg
Density1.45 g/cm³
Flash Point124°C
Vapor Pressure0.0017 mmHg at 25°C
LogP2.06260
PSA37.30000
Physical AppearanceCrystalline powder
Exact Mass184.03400

Computational Chemistry Properties

The computational chemistry parameters of 2,3-Difluorocinnamic acid provide insights into its potential reactivity and behavior in biological systems:

PropertyValue
XlogP21
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Heavy Atom Count13
Topological Polar Surface Area37.3
Complexity216
Defined Bond Stereocenter Count1
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1

Source:

Synthesis Methods

General Synthetic Approaches

The synthesis of 2,3-Difluorocinnamic acid typically follows established methods for preparing substituted cinnamic acids. The most common approach involves condensation reactions such as the Knoevenagel condensation, which utilizes fluorinated benzaldehydes and malonic acid as starting materials. Specifically for 2,3-Difluorocinnamic acid, the synthesis would begin with 2,3-difluorobenzaldehyde as the key precursor.

Applications and Research

Current Research Applications

Although specific research focusing exclusively on 2,3-Difluorocinnamic acid appears to be limited, related compounds such as 2,4-difluorocinnamic acid and 3,4-difluorocinnamic acid have established applications in various research fields. The presence of the 2,3-difluoro substitution pattern on the aromatic ring confers unique properties that may be valuable in medicinal chemistry and materials science.

Pharmaceutical Applications

Analytical Identification

Spectral and Structural Identifiers

For analytical purposes, 2,3-Difluorocinnamic acid can be identified using various structural identifiers:

Identifier TypeValue
InChIInChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
InChI KeyNVQHKPLMLCHFSU-SNAWJCMRSA-N
SMILESC1=CC(=C(C(=C1)F)F)C=CC(=O)O
PubChem Compound ID5702854

Source:

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